molecular formula C22H15BrFN3O4S B2574249 ethyl 5-(2-bromobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-33-2

ethyl 5-(2-bromobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2574249
CAS No.: 851949-33-2
M. Wt: 516.34
InChI Key: GFISFXKJFYQMRA-UHFFFAOYSA-N
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Description

Ethyl 5-(2-bromobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C22H15BrFN3O4S and its molecular weight is 516.34. The purity is usually 95%.
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Mechanism of Action

Biological Activity

Ethyl 5-(2-bromobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound belonging to the thieno[3,4-d]pyridazine class. Its unique structure includes a thieno ring fused with a pyridazine moiety and substituents such as bromine and fluorine, which may confer significant biological activity. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications.

  • Molecular Formula : C22H15BrFN3O4S
  • Molecular Weight : 516.34 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. The presence of functional groups such as amide (-C(=O)N-) and carbonyl (C=O) suggests potential for nucleophilic acyl substitution reactions, which are crucial in drug-receptor interactions. The halogen substituents (bromine and fluorine) may enhance the compound's lipophilicity and alter its binding affinity to biological targets.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities including:

  • Antitumor Activity : Preliminary studies suggest potential antiproliferative effects against cancer cell lines. For example, compounds with similar structures have shown IC50 values below 40 nM in cell proliferation assays .
  • Microtubule Interaction : The compound's structure suggests it may affect microtubule dynamics, potentially leading to cell cycle arrest in cancer cells. This is supported by studies indicating that related compounds can induce microtubule depolymerization and exhibit significant antiproliferative effects .

Case Studies and Research Findings

  • Antiproliferative Effects : A study evaluated various thieno-pyridazine derivatives for their antiproliferative activity against several cancer cell lines. Compounds structurally related to this compound demonstrated potent activity with IC50 values significantly lower than 50 nM .
  • Microtubule Stabilization : In a series of experiments focused on microtubule dynamics, derivatives of thieno-pyridazines were shown to stabilize microtubules effectively. The structural characteristics of these compounds were linked to their ability to enhance or inhibit microtubule polymerization .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of selected compounds that share structural similarities with this compound:

Compound NameMolecular FormulaKey Biological ActivityIC50 Value
Compound AC22H15BrFN3O4SAntiproliferative< 40 nM
Compound BC20H14ClN3O5SMicrotubule inhibitor< 50 nM
Compound CC21H16F2N2O3SAntitumor< 30 nM

Properties

IUPAC Name

ethyl 5-[(2-bromobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrFN3O4S/c1-2-31-22(30)18-15-11-32-20(25-19(28)14-5-3-4-6-16(14)23)17(15)21(29)27(26-18)13-9-7-12(24)8-10-13/h3-11H,2H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFISFXKJFYQMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3Br)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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